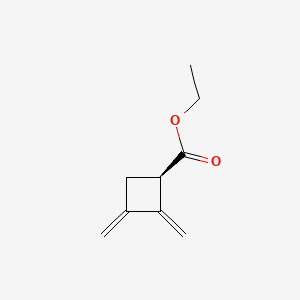
ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound features a cyclobutane ring with two methylene groups and an ethyl ester functional group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate can be synthesized through a multi-step process involving the formation of the cyclobutane ring followed by esterification. One common method involves the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes using microreactors. These systems offer improved efficiency, better control over reaction conditions, and higher yields compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the ester to the corresponding alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Applications De Recherche Scientifique
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but a different structure.
Methyl butanoate: Another ester with a fruity aroma, commonly found in nature.
Isopentyl acetate: Known for its banana-like smell, used in flavorings and fragrances.
Uniqueness
Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other esters. This structural feature makes it a valuable compound for studying ring strain and reactivity in organic chemistry .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3/t8-/m1/s1 |
Clé InChI |
ICOIIDVICLSTOO-MRVPVSSYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC(=C)C1=C |
SMILES canonique |
CCOC(=O)C1CC(=C)C1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
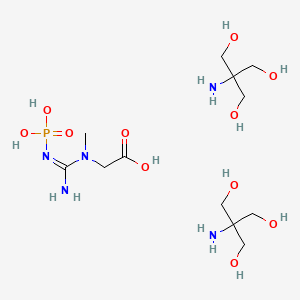
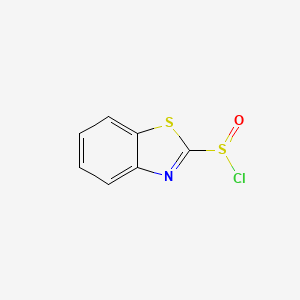
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
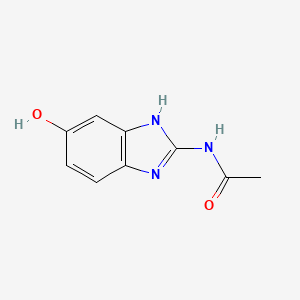
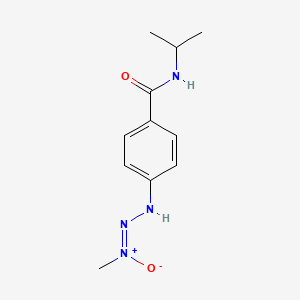



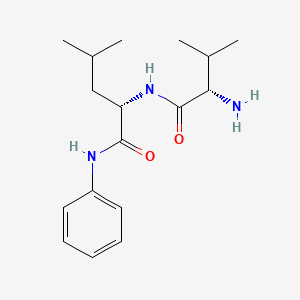
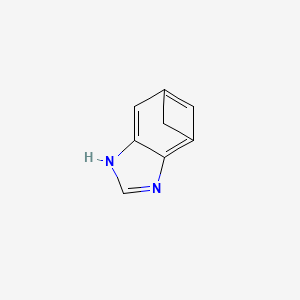

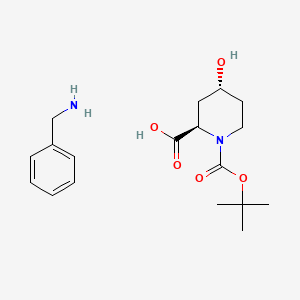
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
